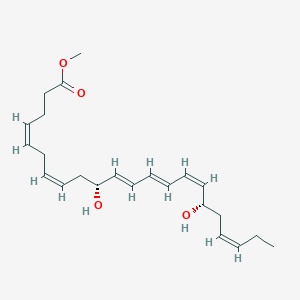

Protectin D1 methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H34O4 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

methyl (4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoate |

InChI |

InChI=1S/C23H34O4/c1-3-4-11-16-21(24)18-13-9-10-14-19-22(25)17-12-7-5-6-8-15-20-23(26)27-2/h4,6-14,18-19,21-22,24-25H,3,5,15-17,20H2,1-2H3/b8-6-,10-9+,11-4-,12-7-,18-13-,19-14+/t21-,22+/m0/s1 |

InChI Key |

ZWYWDYYLNRVEOD-UXJCUXGASA-N |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)OC)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)OC)O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Biotransformation of Protectin D1

Precursor Pathways: Docosahexaenoic Acid (DHA) Metabolism

The journey to Protectin D1 begins with docosahexaenoic acid (DHA), an essential omega-3 fatty acid prominently found in cell membranes, particularly in the brain and retina. wikipedia.orgpnas.org In response to inflammatory signals or cellular stress, phospholipase A2 enzymes release DHA from the membrane phospholipids. wikipedia.orgpnas.org This liberation of free DHA makes it available as a substrate for the enzymatic machinery responsible for PD1 synthesis. wikipedia.orgpnas.org The availability of DHA is a critical prerequisite for the entire biosynthetic cascade of protectins. nih.gov

Enzymatic Conversions: Lipoxygenase-Mediated Pathways

The transformation of DHA into Protectin D1 is orchestrated by a series of enzymatic reactions, primarily driven by lipoxygenases (LOX). rsc.orgresearchgate.net These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids with remarkable precision, a process central to the formation of many bioactive lipid mediators. nih.gov

Role of 15-Lipoxygenase (15-LOX)

The principal enzyme initiating the biosynthesis of Protectin D1 is 15-lipoxygenase (15-LOX), specifically the human reticulocyte 15-LOX-1 (h15-LOX-1 or ALOX15). rsc.orgnih.govuniprot.org This enzyme catalyzes the stereospecific oxygenation of DHA at the carbon-17 position, yielding 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA). nih.govmdpi.com This initial step is pivotal, setting the stereochemical foundation for the subsequent enzymatic transformations that lead to the final PD1 molecule. rsc.orgnih.gov

Identification of Key Intermediates (e.g., epoxides, hydroperoxides)

Following the action of 15-LOX, the resulting 17S-HpDHA is an unstable hydroperoxide intermediate. rsc.org This molecule is then enzymatically converted into a crucial 16(17)-epoxide intermediate, specifically 16S,17S-epoxy-DHA. rsc.orgnih.govreactome.org This epoxide is the direct precursor to Protectin D1. rsc.orgreactome.org The formation of this specific epoxide intermediate is a defining characteristic of the protectin biosynthetic pathway. rsc.orgnih.gov Finally, enzymatic hydrolysis of the 16(17)-epoxide leads to the formation of Protectin D1. wikipedia.orgrsc.org

Stereochemical Aspects of Biosynthetic Pathways

The biosynthesis of Protectin D1 is a testament to the high degree of stereochemical control exerted by the involved enzymes. The process is highly stereoselective, ensuring the precise three-dimensional arrangement of atoms in the final molecule, which is critical for its biological activity. nih.gov

The initial oxygenation of DHA by 15-LOX specifically forms the 17S-hydroperoxy intermediate. rsc.org Subsequently, the enzymatic hydrolysis of the 16(17)-epoxide intermediate is also stereospecific, yielding the 10R,17S-dihydroxy configuration of Protectin D1. nih.govresearchgate.net The complete stereochemistry of the biologically active PD1 has been established as 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid. nih.govresearchgate.net Stereoisomers of PD1, such as those with a 10S configuration or altered double bond geometry, are significantly less active, highlighting the importance of this precise molecular architecture for its potent pro-resolving functions. nih.govresearchgate.net

Tissue and Cellular Distribution of Endogenous Protectin D1 Formation

The endogenous synthesis of Protectin D1 occurs in a variety of tissues and cells, particularly those central to the inflammatory response. wikipedia.org Significant production is observed in leukocytes, including neutrophils, eosinophils, and macrophages, which are key players in orchestrating and resolving inflammation. jci.orgfrontiersin.org

Beyond immune cells, PD1 formation is also prominent in neural tissues, where it is often referred to as Neuroprotectin D1 (NPD1). pnas.orgjci.org It is synthesized in the brain and retina, playing a neuroprotective role. pnas.org For instance, human retinal pigment epithelial (RPE) cells have been shown to produce NPD1. pnas.org The production of PD1 has also been identified in the lungs and lymphoid tissues. wikipedia.orgnih.gov The specific cellular location of PD1 synthesis is dependent on the expression of the necessary biosynthetic enzymes, like 15-LOX. researchgate.net For example, in asthmatic lungs, airway epithelial cells and eosinophils are potential sources of PD1. nih.gov

Data Tables

Table 1: Key Enzymes and Intermediates in Protectin D1 Biosynthesis

| Step | Enzyme | Substrate | Intermediate/Product | Reference |

| 1 | Phospholipase A2 | Phospholipids | Docosahexaenoic Acid (DHA) | wikipedia.orgpnas.org |

| 2 | 15-Lipoxygenase (15-LOX) | Docosahexaenoic Acid (DHA) | 17S-hydroperoxy-DHA (17S-HpDHA) | rsc.orgnih.govmdpi.com |

| 3 | Lipoxygenase (dehydration) | 17S-HpDHA | 16(17)-epoxide-DHA | rsc.orgnih.govreactome.org |

| 4 | Epoxide Hydrolase | 16(17)-epoxide-DHA | Protectin D1 (10R,17S-dihydroxy-DHA) | wikipedia.orgrsc.orgnih.gov |

Table 2: Stereochemistry of Protectin D1 and Related Isomers

| Compound | Stereochemistry | Biological Activity | Reference |

| Protectin D1 (PD1/NPD1) | 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid | Potent anti-inflammatory and pro-resolving | nih.govresearchgate.net |

| Δ15-trans-PD1 | 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid | Essentially inactive | researchgate.net |

| 10S,17S-diHDHA (Isomer I) | 10S,17S-dihydroxy-docosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid | Less active than PD1 | researchgate.net |

Chemical Synthesis and Analog Design of Protectin D1 Methyl Ester

Total Organic Synthesis Strategies for Protectin D1

The total synthesis of Protectin D1 is a complex undertaking due to its specific stereochemistry, including two chiral hydroxyl groups and a geometrically defined conjugated E,E,Z-triene system. researchgate.netfrontiersin.org Synthetic strategies are designed to be highly stereocontrolled to produce the enantiomerically pure natural product. researchgate.netpnas.org

Convergent synthesis strategies are favored for preparing Protectin D1 as they build the complex molecule from several key fragments that are synthesized independently and then joined together late in the sequence. researchgate.netnih.gov This approach is generally more efficient than a linear synthesis. A common convergent strategy involves the synthesis of two main building blocks: a fragment containing the C1-C14 portion of the molecule (often a dienyl iodide or bromide) and another containing the C15-C22 portion (typically a terminal alkyne). researchgate.netnih.gov

The stereocenters at C10 and C17 are often introduced early in the synthesis of the individual fragments, for example, through the stereoselective opening of chiral glycidol (B123203) derivatives. researchgate.netpnas.orgnih.govcaymanchem.com This ensures the correct (10R, 17S) configuration in the final product.

The successful synthesis of Protectin D1 relies on a series of critical chemical reactions and the strategic use of protecting groups to mask reactive functional groups. researchgate.netacs.org The sensitive nature of the polyunsaturated system, particularly the conjugated triene, necessitates mild reaction conditions, especially in the later stages of the synthesis. researchgate.netpnas.org

Protecting groups are essential for preventing unwanted side reactions at the hydroxyl and carboxylic acid functionalities. The most common protecting groups for the C10 and C17 hydroxyls are silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBS) group. frontiersin.orgacs.orgbiorxiv.org These groups are stable under many reaction conditions but can be selectively removed when needed. The removal of TBS groups is typically accomplished using a fluoride (B91410) source, most commonly tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). researchgate.netacs.orgnih.gov The carboxylic acid is usually protected as a methyl ester throughout the synthesis. frontiersin.orgresearchgate.net

The table below summarizes key transformations used in the synthesis of Protectin D1.

| Transformation | Reagents/Catalysts | Purpose | Reference(s) |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₂NH | Forms the key C-C bond between the two main fragments. | frontiersin.orgresearchgate.netnih.govacs.org |

| Lindlar Reduction | Lindlar Catalyst (Pd/CaCO₃/PbO₂), H₂ | Selectively reduces an internal alkyne to a cis (Z)-alkene. | frontiersin.orgnih.govacs.org |

| Boland Reduction | Zn(Cu/Ag) | Reduces a conjugated alkyne to a cis-alkene, forming the E,E,Z-triene. | acs.orgbiorxiv.orgnih.gov |

| Epoxide Opening | Metallated alkynes (e.g., nBuLi, BF₃•OEt₂) | Introduces the chiral hydroxyl groups at C10 and C17. | researchgate.netpnas.orgcaymanchem.com |

| Evans-Aldol Reaction | Chiral auxiliaries (e.g., Nagao's auxiliary), TiCl₄ | Establishes stereochemistry of hydroxyl groups. | nih.govnih.govbiorxiv.org |

| Wittig Reaction | Phosphonium ylides (e.g., from PPh₃), NaHMDS | Forms C=C bonds with defined geometry. | researchgate.netnih.govrsc.org |

| Saponification | LiOH or NaOH in MeOH/H₂O | Hydrolyzes the final methyl ester to the free carboxylic acid (PD1). | frontiersin.orgresearchgate.netacs.org |

| Deprotection (Silyl) | TBAF in THF | Removes TBS protecting groups from hydroxyls. | frontiersin.orgresearchgate.netacs.orgnih.gov |

In virtually all total synthesis routes, Protectin D1 methyl ester is a pivotal intermediate. frontiersin.orgresearchgate.netacs.org The synthesis is typically designed to produce the fully elaborated carbon skeleton with the carboxylic acid group masked as a methyl ester. researchgate.net This strategy is advantageous because the free carboxylic acid can be incompatible with some of the reagents used in the synthetic sequence, such as organometallic reagents. nih.gov

For example, after the Sonogashira coupling of the two main fragments, a bis-hydroxyl-protected methyl ester is formed. frontiersin.orgacs.org This intermediate then undergoes deprotection of the hydroxyl groups, followed by the crucial stereoselective reduction of the internal alkyne to form the E,E,Z-triene, yielding the this compound. frontiersin.orgresearchgate.netacs.org

The final step in the total synthesis of Protectin D1 is the saponification (hydrolysis) of this methyl ester. researchgate.net This is typically achieved under mild basic conditions, such as using lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water at low temperatures, to avoid isomerization or degradation of the sensitive triene system. frontiersin.orgacs.org The resulting carboxylate is then gently protonated during an acidic work-up to yield the final Protectin D1 molecule. frontiersin.org The methyl ester is also the direct precursor for the synthesis of various analogs. nih.gov

Synthesis of this compound Analogs

The ability to produce Protectin D1 via total synthesis opens the door to creating structurally modified analogs. These analogs are designed to probe structure-activity relationships, improve metabolic stability, or introduce labels for imaging and analytical studies. nih.govnih.gov

The design of Protectin D1 analogs is guided by several principles. One key goal is to create molecules with improved pharmacological properties, such as enhanced stability or potency. For example, the synthesis of 22-F-PD1, a fluorinated analog, was undertaken to create a novel pro-resolving agent, as fluorination can often block sites of metabolic oxidation and improve stability. nih.gov

Another major driver for analog design is the creation of tools for biological research. nih.gov This includes the development of radiolabeled tracers for techniques like Positron Emission Tomography (PET). The synthesis of 22-[¹⁸F]F-PD1-ME was designed for this purpose, aiming to visualize the distribution of the mediator in vivo. nih.gov The methyl ester form is often preferred for these applications, as it can act as a pro-drug, being rapidly hydrolyzed in the body to the active free acid. nih.gov Analogs are also designed to elucidate the importance of specific functional groups; for instance, comparing the activity of PD1 to its analogs helps to map the key structural features required for its biological function. nih.gov

The stereoselective synthesis of isotopically labeled and fluorinated analogs follows the same convergent principles as the synthesis of the parent molecule, but incorporates modified building blocks.

Fluorinated Analogs: The synthesis of the 22-fluoro-PD1 methyl ester (22-F-PD1-ME) provides a clear example of analog preparation. nih.gov The synthesis starts from an advanced intermediate, the alcohol precursor to 22-OH-PD1 methyl ester. nih.gov This primary alcohol at the C-22 position is first converted into a good leaving group, typically a tosylate, by reacting it with tosyl chloride (TsCl) in pyridine. nih.gov Subsequently, this tosylate is treated with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like Kryptofix222, to install the fluorine atom via a nucleophilic substitution reaction. nih.gov This method provides the desired 22-F-PD1-ME, which can then be hydrolyzed to the free acid if needed. nih.gov An analogous strategy is used for the preparation of the PET tracer 22-[¹⁸F]F-PD1-ME, using [¹⁸F]fluoride as the nucleophile. nih.gov

Deuterated Analogs: Deuterated analogs of Protectin D1 are primarily synthesized for use as internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.orgcaymanchem.com These standards are essential for accurately measuring the minute quantities of endogenous protectins in biological samples. nih.gov A common example is Protectin D1-d₅, which is deuterated at the terminal end of the fatty acid chain (C-21 and C-22). caymanchem.com

The synthesis of these deuterated compounds is achieved by adapting the established total synthesis routes. researchgate.net This involves the preparation and use of a deuterated building block in the convergent synthesis. For Protectin D1-d₅, the alkyne fragment corresponding to the C15-C22 portion of the molecule would be synthesized using deuterated starting materials to introduce the five deuterium (B1214612) atoms at the desired positions. This labeled fragment is then carried through the standard synthetic sequence, such as a Sonogashira coupling and subsequent transformations, to yield the final deuterated Protectin D1 analog. researchgate.netcaymanchem.com

Development of Biostable and Metabolically Resistant Derivatives

The inherent sensitivity of natural specialized pro-resolving mediators like Protectin D1 (PD1) to metabolic inactivation, as well as to air, light, and heat, presents a significant challenge for their development as therapeutic agents. nih.govmdpi.com This has spurred the rational design and synthesis of analogs aimed at improving biostability and resistance to metabolic degradation.

A key metabolic pathway for some specialized pro-resolving mediators is ω-oxidation, which can deactivate the molecule. acs.org In the case of PD1, this process results in the formation of 22-OH-PD1, a monohydroxylated metabolite. acs.orgnih.gov While 22-OH-PD1 retains some of the bioactivity of its parent compound, the metabolic pathway itself represents a route of inactivation. acs.org

To circumvent such metabolic breakdown and enhance stability, synthetic analogs have been developed. A notable example is the creation of a fluorinated derivative, 22-fluoro-Protectin D1 (22-F-PD1). nih.gov The synthesis of this analog proceeds through its methyl ester precursor, 22-F-PD1-ME. The introduction of a fluorine atom at the C22 position is a strategic modification intended to block the ω-oxidation that would typically occur at this site, thereby increasing the molecule's metabolic resistance. The development of such analogs is crucial for creating more robust molecules for research and potential therapeutic use. nih.govresearchgate.net These efforts contribute to a deeper understanding of the structure-activity relationships of protectins. rsc.org

| Derivative | Precursor | Key Modification | Rationale / Purpose |

|---|---|---|---|

| 22-OH-PD1 | Protectin D1 | Hydroxylation at C22 position | Natural metabolite resulting from ω-oxidation. acs.orgnih.gov |

| 22-F-PD1-ME | This compound | Fluorination at C22 position | Designed to block ω-oxidation, potentially increasing metabolic resistance. nih.gov |

| 22-[18F]F-PD1-ME | This compound | Incorporation of radioactive 18F isotope | Development of a radiotracer for positron emission tomography (PET) studies. nih.gov |

Characterization of Synthetic this compound and Related Compounds

The characterization of synthetic this compound and its analogs is essential to confirm their chemical structure and purity. A multi-technique approach is employed to ensure that the synthetic material matches the structure of the endogenously produced mediator. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the final synthetic compounds. For this compound, analyses using a C18 reverse-phase column have determined chemical purity to be greater than 98%. nih.gov Similar analyses of related analogs, such as 22-F-PD1-ME, have confirmed purities exceeding 96%. nih.gov

Ultraviolet (UV) Spectroscopy: The conjugated E,E,Z-triene system is a defining structural feature of Protectin D1 and its derivatives. UV spectroscopy is used to verify the presence of this chromophore. The UV spectrum for synthetic Protectin D1 in methanol exhibits characteristic absorbance maxima (λmax) at 262, 271, and 282 nm, which is in excellent agreement with the data for the natural compound. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for the complete structural elucidation of the synthetic molecules. The spectral data obtained for synthetic intermediates and final products, such as this compound and 22-F-PD1-ME, are meticulously analyzed and must be in full accordance with their assigned chemical structures. nih.govrsc.org

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for comparing synthetic molecules with their endogenous counterparts. Matching experiments have shown that synthetic Protectin D1 exhibits the same retention time and MS/MS fragmentation pattern (e.g., a parent ion at m/z 359) as authentic Protectin D1 isolated from biological samples, such as self-resolving murine exudates. rsc.orgresearchgate.net This matching provides definitive evidence of structural identity.

| Analytical Technique | Purpose | Key Findings for this compound / Protectin D1 |

|---|---|---|

| HPLC | Purity Assessment | Chemical purity determined to be >98% for the methyl ester and >95% for the free acid. nih.gov |

| UV Spectroscopy | Confirmation of Conjugated Triene System | Shows characteristic absorbance maxima (λmax) at 262, 271, and 282 nm in methanol. rsc.orgnih.gov |

| NMR (¹H and ¹³C) | Structural Elucidation | Spectral data are in accordance with the assigned structure. nih.govrsc.org |

| LC-MS/MS | Structural Confirmation & Matching | Synthetic material matches the retention time and fragmentation spectrum of endogenously produced Protectin D1 (m/z 359). researchgate.net |

Molecular and Cellular Mechanisms of Action of Protectin D1

Modulation of Cellular Signaling Pathways

Protectin D1 exerts its effects by interacting with specific cell surface receptors and initiating downstream intracellular signaling cascades, which ultimately leads to the modulation of gene expression and cellular function.

Specialized pro-resolving mediators, including the protectin family, act as resolution agonists by binding to and activating distinct G-protein coupled receptors (GPCRs). frontiersin.org This interaction is highly specific and stereoselective. frontiersin.orgnih.gov Recent studies have identified the orphan receptor GPR37 as a receptor for Protectin D1/Neuroprotectin D1. frontiersin.orgnih.gov Activation of GPR37 in macrophages by PD1 has been shown to increase phagocytosis, modify cytokine release, and contribute to the resolution of inflammatory pain. frontiersin.org

Upon binding to its cognate GPCR, Protectin D1 triggers intracellular signaling cascades that mediate its anti-inflammatory effects. In mast cells, a critical driver of allergic inflammation, PD1 has been shown to inhibit IgE-mediated degranulation and decrease intracellular calcium influx. nih.gov This is achieved by blocking key signaling pathways that involve the kinases Lyn, Fyn, and Syk. nih.gov Furthermore, PD1 suppresses the production of pro-inflammatory cytokines by inhibiting the activity of the critical transcription factor, nuclear factor-κB (NF-κB). nih.gov

A key mechanism of PD1's protective action involves the regulation of gene expression. Neuroprotectin D1 (NPD1) potently upregulates the expression of Iduna (also known as Ring finger protein 146, RNF146). nih.govnih.govresearchgate.net Iduna is an E3 ubiquitin ligase that facilitates DNA repair and protects against cell death pathways, particularly in the context of cerebral ischemia and glutamate (B1630785) excitotoxicity. nih.govresearchgate.net This NPD1-driven increase in Iduna expression is a critical component of its ability to promote cell survival under conditions of uncompensated oxidative stress. nih.govnih.gov This signaling pathway represents a significant conceptual advance, demonstrating how a lipid mediator, synthesized on demand, can modulate the abundance of a protein crucial for cell survival. nih.gov

Anti-Apoptotic Mechanisms

Protectin D1 demonstrates potent anti-apoptotic activity, protecting cells from programmed cell death induced by various stressors. nih.govnih.govnih.gov In studies using human retinal pigment epithelial cells, NPD1 was shown to prevent cell death induced by uncompensated oxidative stress. nih.govnih.gov At a concentration of 50 nM, NPD1 inhibited oxidative stress-induced apoptosis by 80-85%. nih.gov In the same assay, the carboxy-methyl ester of NPD1 was found to be less potent, providing only 10-15% inhibition of apoptosis at the same concentration. nih.gov The anti-apoptotic actions of protectins are considered a key component of their protective effects in various disease models. researchgate.netfrontiersin.org

Anti-Inflammatory and Pro-Resolving Mechanisms

Protectins are a distinct family of local mediators identified in the resolving exudates of acute inflammation. nih.gov They are defined by their potent anti-inflammatory and protective actions, which include the ability to halt polymorphonuclear leukocyte (PMN) infiltration and reduce cytokine expression. nih.govnih.govresearchgate.netfrontiersin.orgnih.gov

A hallmark of acute inflammation is the recruitment and infiltration of leukocytes, particularly PMNs, into tissue. nih.gov Protectin D1 is a potent regulator of this process. researchgate.net Both PD1 and its methyl ester effectively block PMN infiltration in vivo. nih.govresearchgate.net One study demonstrated that the carboxy-methyl ester of PD1 had a similar ability to the native compound in blocking PMN infiltration. nih.gov Another investigation established the rank order of potency at a 1-10 ng dose as PD1 being approximately equivalent to PD1 methyl ester in its ability to reduce PMN infiltration by about 40% in a peritonitis model. researchgate.net Furthermore, PD1 can reduce leukocyte infiltration even after the inflammatory response has been initiated. researchgate.net In human neutrophils, PD1 at a concentration of 10 nM was shown to attenuate transmigration by approximately 50%. researchgate.net

Data Summary

| Mechanism | Specific Action | Key Findings | References |

|---|---|---|---|

| GPCR Activation | Binds to and activates GPR37 | GPR37 identified as a receptor for PD1; activation enhances macrophage phagocytosis. | frontiersin.orgnih.gov |

| Intracellular Signaling | Inhibits kinase pathways (Lyn, Fyn, Syk) and NF-κB | Decreases intracellular calcium influx and suppresses pro-inflammatory cytokine production. | nih.gov |

| Gene Expression | Upregulates Iduna (RNF146) | NPD1-induced Iduna expression promotes cell survival and DNA repair under oxidative stress. | nih.govnih.govresearchgate.net |

| Anti-Apoptosis | Prevents oxidative stress-induced cell death | NPD1 (50 nM) inhibits apoptosis by 80-85%; the methyl ester form is less potent in this specific assay. | nih.gov |

| Leukocyte Infiltration | Inhibits PMN recruitment and transmigration | PD1 and PD1 methyl ester are approximately equipotent in reducing PMN infiltration in vivo. | nih.govresearchgate.net |

Promotion of Phagocytosis and Efferocytosis

Protectin D1 (PD1), as a member of the specialized pro-resolving mediators (SPMs), plays a significant role in the resolution of inflammation, partly through the enhancement of phagocytosis and efferocytosis. Efferocytosis is the process of clearing apoptotic, or dying, cells by phagocytes such as macrophages. frontiersin.org This process is critical for preventing the accumulation of dead cells, which can lead to secondary necrosis and the release of pro-inflammatory contents, thereby dampening excessive inflammation and promoting tissue repair. frontiersin.orgfrontiersin.org

The clearance of apoptotic cells is a multi-step process that includes the release of "find-me" signals from the dying cell to attract phagocytes, the recognition of "eat-me" signals on the apoptotic cell's surface, and the subsequent engulfment and degradation of the cellular debris. frontiersin.orgnih.gov SPMs, including protectins, are known to enhance the clearance of dead cells, a crucial function for restoring tissue homeostasis. nih.gov The process of efferocytosis itself can create a positive feedback loop by stimulating the biosynthesis of more SPMs, further promoting the resolution of inflammation. nih.gov For instance, aspirin-triggered PD1 (AT-PD1) has been demonstrated to stimulate the efferocytosis of neutrophils. wikipedia.org

| Stage | Description | Role of Protectin D1 |

|---|---|---|

| Find-me Signaling | Apoptotic cells release soluble factors (e.g., ATP, UTP, CX3CL1) to attract phagocytes. nih.gov | Enhances the overall efficiency of the clearance process. |

| Recognition & Engulfment | Phagocytes recognize "eat-me" signals on apoptotic cells, leading to their engulfment. frontiersin.org | Stimulates the uptake and removal of apoptotic neutrophils. wikipedia.org |

| Anti-inflammatory Signaling | Successful efferocytosis suppresses pro-inflammatory cytokine secretion and promotes the release of anti-inflammatory mediators. frontiersin.org | Contributes to the downregulation of pro-inflammatory responses. |

Downregulation of Pro-Inflammatory Mediators

A key aspect of the anti-inflammatory action of Protectin D1 is its ability to actively suppress the production of pro-inflammatory mediators. This function is central to its role in promoting the resolution of inflammation rather than simply blocking the initial inflammatory response. nih.gov

Protectin D1 has been shown to inhibit the expression of several key pro-inflammatory cytokines. Specifically, it can decrease the production and release of interleukin-1β (IL-1β) and IL-18. medchemexpress.comnih.gov This is achieved, in part, by inhibiting the NALP3 inflammasome, a multi-protein complex responsible for activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their active, secreted forms. medchemexpress.com By reducing the levels of reactive oxygen species (ROS), Protectin D1 can inhibit the expression of NALP3, ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1. medchemexpress.com Furthermore, SPMs like protectins modulate intracellular signaling pathways that downregulate other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). researchgate.net

| Pro-Inflammatory Mediator | Effect of Protectin D1 | Mechanism of Action |

|---|---|---|

| IL-1β | Decreased release. medchemexpress.comnih.gov | Inhibition of the NALP3 inflammasome complex. medchemexpress.com |

| IL-18 | Decreased release. medchemexpress.com | Inhibition of the NALP3 inflammasome complex. medchemexpress.com |

| TNF-α | Downregulation. researchgate.net | Modulation of intracellular signaling pathways. researchgate.net |

Inhibition of Neutrophil Chemotaxis and Adhesion

Protectin D1 and its methyl ester are potent regulators of leukocyte trafficking, particularly that of neutrophils (also known as polymorphonuclear leukocytes or PMNs). A hallmark of acute inflammation is the infiltration of neutrophils into tissues, a process that, if unchecked, can lead to significant damage. nih.gov

Research has demonstrated that Protectin D1 methyl ester exhibits bioactivity comparable to Protectin D1 in controlling PMN infiltration during peritonitis. nih.govresearchgate.net In in vitro studies, Protectin D1 at a concentration of 10 nM was found to reduce human neutrophil transmigration by approximately 50%. nih.govresearchgate.net This indicates a potent and stereoselective action, as other stereoisomers of PD1 were found to be essentially inactive in this regard. nih.gov The ability to inhibit neutrophil infiltration is a key component of the pro-resolving function of protectins, effectively acting as a "braking signal" for the acute inflammatory response. nih.govresearchgate.net

| Compound | Concentration/Dose | Effect | Reference |

|---|---|---|---|

| Protectin D1 | 10 nM | Attenuated human neutrophil transmigration by ~50%. | nih.govresearchgate.net |

| Protectin D1 | 1 ng/mouse | Reduced PMN infiltration in peritonitis by ~40%. | nih.govresearchgate.net |

| This compound | 1-10 ng/mouse | Showed approximately equal potency to Protectin D1 in reducing PMN infiltration. | nih.govresearchgate.net |

Neuroprotective Mechanisms

When generated by neural cells, Protectin D1 is termed Neuroprotectin D1 (NPD1), reflecting its significant protective functions within the nervous system. wikipedia.orgnih.gov NPD1 exhibits potent, stereospecific actions that protect neural cells, such as retinal pigment epithelial (RPE) cells, from oxidative stress-induced apoptosis. nih.gov

One of the key neuroprotective mechanisms of NPD1 involves the modulation of amyloid-beta (Aβ) peptide production, which is implicated in neurodegenerative diseases. NPD1 has been found to inhibit the production of the toxic Aβ42 peptide by down-regulating the enzyme β-secretase-1 (BACE1). wikipedia.org Concurrently, it up-regulates α-secretase ADAM10, which cleaves the amyloid precursor protein (βAPP) through a non-amyloidogenic pathway, thereby preventing the formation of Aβ42. wikipedia.org

In studies using human RPE cells subjected to oxidative stress, NPD1 at a concentration of 50 nM was shown to prevent apoptotic cell death by 80–85%. nih.gov In the same model, the carboxy-methyl ester of NPD1 (NPD1-Me) was found to be less potent, providing only a 10–15% inhibition of apoptosis at the same concentration. nih.gov This highlights the stereospecificity and structural requirements for its full biological activity.

Preclinical Biological Investigations Utilizing Protectin D1 Methyl Ester and Protectin D1

In Vitro Studies

In vitro investigations have been fundamental in defining the cellular and molecular mechanisms through which Protectin D1 and its methyl ester exert their biological effects. These studies have utilized various cellular models to simulate conditions of inflammation and oxidative stress.

Preclinical studies have demonstrated the efficacy of Protectin D1 and its related compounds in various cellular models, highlighting their protective and anti-inflammatory roles.

Retinal Pigment Epithelial (RPE) Cells: Human RPE cells (ARPE-19 line) produce Neuroprotectin D1 (NPD1) in response to oxidative stress. pnas.org Exogenously applied NPD1 protects these cells from oxidative stress-induced apoptosis by up-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins such as Bax and Bad. pnas.orgnih.gov Furthermore, NPD1 inhibits the expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) stimulated by interleukin-1β (IL-1β). pnas.org Studies have identified specific, high-affinity binding sites for NPD1 on human RPE cells, suggesting a receptor-mediated mechanism of action. nih.govelsevierpure.com

Primary Neuronal Cultures: In primary cultures of human neuronal-glial (HNG) cells, NPD1 has been shown to counteract the effects of amyloid-beta 42 (Aβ42) peptide, a key component in Alzheimer's disease pathology. nih.govresearchgate.net NPD1 treatment downregulates Aβ42-triggered expression of COX-2 and subsequent apoptosis. nih.govresearchgate.net In primary dorsal root ganglia (DRG) cultures, NPD1 was found to facilitate the outgrowth of neurites from sensory neurons, even in the presence of the neurotoxic chemotherapy agent paclitaxel. duke.edu

Human Neutrophils: Protectin D1 demonstrates potent anti-inflammatory actions by directly modulating neutrophil activity. It has been shown to stop neutrophil infiltration and T-cell migration in vivo. nih.gov In in vitro transmigration assays, PD1 at a concentration of 10 nM attenuated human neutrophil movement by approximately 50%. nih.govresearchgate.net Studies comparing PD1 to its methyl ester found that they have roughly equivalent potency in regulating polymorphonuclear leukocyte (PMN) infiltration. nih.govresearchgate.net This activity is mediated, at least in part, by specific high-affinity binding sites for PD1 identified on isolated human neutrophils. nih.govelsevierpure.com

Table 1: Summary of In Vitro Effects of Protectin D1/NPD1

| Cell Model | Stimulus | Key Findings |

|---|---|---|

| Human Retinal Pigment Epithelial (ARPE-19) Cells | Oxidative Stress (H₂O₂/TNFα) | Protects against apoptosis; upregulates Bcl-2, downregulates Bax; inhibits COX-2 expression. pnas.orgnih.gov |

| Human Neuronal-Glial (HNG) Cells | Amyloid-beta 42 (Aβ42) peptide | Downregulates Aβ42-induced COX-2 expression and apoptosis. nih.govresearchgate.net |

| Primary Dorsal Root Ganglia (DRG) Neurons | Paclitaxel | Facilitates neurite outgrowth. duke.edu |

| Human Neutrophils (PMNs) | Chemoattractants | Attenuates neutrophil transmigration. nih.govresearchgate.net |

The potency of Protectin D1 has been characterized in several cell-based assays, demonstrating its activity at nanomolar concentrations.

In studies with human RPE cells, NPD1 at a concentration of 50 nM was shown to inhibit caspase-3 activation induced by oxidative stress, a key step in the apoptotic pathway. pnas.org The protective effects against apoptosis were observed with NPD1 concentrations ranging from 1 nM to 50 nM. nih.gov For its anti-inflammatory effects, PD1 demonstrated a clear dose-dependent inhibition of human neutrophil transmigration, with a concentration of 10 nM causing an approximate 50% reduction in cell migration. nih.govresearchgate.net

Table 2: Dose-Response of Protectin D1 in Cell-Based Assays

| Assay | Cell Type | Effective Concentration | Observed Effect |

|---|---|---|---|

| Apoptosis Inhibition | ARPE-19 Cells | 50 nM | Inhibition of oxidative stress-induced caspase-3 activation. pnas.org |

| Neutrophil Transmigration | Human PMNs | 10 nM | ~50% attenuation of transmigration. nih.govresearchgate.net |

In Vivo Animal Models

The therapeutic potential of Protectin D1 and its methyl ester has been extensively evaluated in a range of preclinical animal models of human diseases.

In a murine model of acute inflammation (zymosan-induced peritonitis), both PD1 and PD1 methyl ester proved to be potent regulators of leukocyte infiltration. nih.govresearchgate.net They demonstrated comparable potency, with administration of 1 ng per mouse significantly reducing PMN infiltration by approximately 40%. nih.govresearchgate.net Beyond inhibiting the initial influx of neutrophils, these mediators actively promote the resolution of inflammation. nih.govelsevierpure.com Studies have shown that PD1 enhances the clearance of apoptotic neutrophils by macrophages, a critical step for the return to tissue homeostasis. nih.govelsevierpure.com

The neuroprotective actions of NPD1 and its methyl ester have been documented in several models of neurological and neurodegenerative diseases.

Alzheimer's Disease Models: In the 3xTg-AD mouse model, which mimics several features of human Alzheimer's disease, NPD1 levels were found to be significantly reduced in the hippocampus. nih.govplos.org Mechanistic studies in this model and in cell culture showed that NPD1 shifts the processing of the amyloid precursor protein (APP) from the amyloidogenic pathway to the non-amyloidogenic pathway by down-regulating β-secretase-1 (BACE1) and up-regulating α-secretase activity. nih.govresearchgate.netplos.org

Stroke Models: In a rat model of ischemic stroke (middle cerebral artery occlusion), both the sodium salt and methyl ester forms of NPD1 were shown to be highly protective. nih.govresearchgate.net Administration of these compounds after the ischemic event promoted significant motor functional recovery, reduced the volume of the brain lesion, and helped preserve the integrity of the neurovascular unit. researchgate.net

Epileptogenesis: Following status epilepticus in mouse models, systemic administration of NPD1 during the epileptogenesis phase was found to reduce the frequency and duration of spontaneous recurrent seizures. neurology.org This effect was associated with the attenuation of pathological network activities, such as microseizures and high-frequency oscillations, and the preservation of dendritic spine structures in the hippocampus. neurology.orgfigshare.comresearchgate.net

Models of Pain: The analgesic properties of PD1/NPD1 have been demonstrated in multiple pain models. In mouse models of neuropathic pain caused by traumatic nerve injury, peri-surgical or post-treatment with NPD1 prevented the development of mechanical allodynia and reversed established pain symptoms. nih.govbohrium.comuq.edu.au This was linked to its ability to block spinal cord long-term potentiation, glial activation, and neuroinflammatory responses. nih.gov In a model of chemotherapy-induced peripheral neuropathy, NPD1 treatment mitigated pain and prevented the degeneration of sensory nerve fibers in the skin. duke.edu Furthermore, in a streptozotocin-induced model of diabetic neuropathic pain, PD1 effectively relieved pain symptoms. nih.govrsc.org

Models of Itch: The anti-pruritic effects of protectins have been investigated in models of chronic itch. In a mouse model where chronic itch is induced by cutaneous T-cell lymphoma, intrathecal administration of PD1 resulted in a significant reduction in scratching behavior. nih.govrsc.org A metabolically more stable synthetic analog, 3-oxa-PD1n-3 DPA, also demonstrated potent and lasting anti-itch effects in several models, including those for allergic contact dermatitis and psoriasis. nih.gov

Table 3: Summary of In Vivo Efficacy in Animal Models

| Disease Model | Animal | Compound(s) | Key Findings |

|---|---|---|---|

| Acute Peritonitis | Mouse | PD1, PD1-ME | Reduced PMN infiltration; promoted resolution of inflammation. nih.govresearchgate.netnih.gov |

| Alzheimer's Disease | 3xTg-AD Mouse | NPD1 | Reduced amyloidogenic APP processing. nih.govplos.org |

| Ischemic Stroke | Rat | NPD1, NPD1-ME | Promoted motor recovery; reduced lesion volume. researchgate.net |

| Epileptogenesis | Mouse | NPD1 | Reduced seizure frequency and duration; preserved dendritic spines. neurology.orgfigshare.com |

| Neuropathic Pain | Mouse | NPD1/PD1 | Prevented and reversed mechanical allodynia; reduced neuroinflammation. duke.edunih.govbohrium.com |

| Chronic Itch | Mouse | PD1 | Reduced scratching behavior in a cutaneous T-cell lymphoma model. nih.govrsc.org |

Models of Organ-Specific Injury (e.g., Concanavalin A-induced hepatitis)

Protectin D1 (PD1) has been investigated for its protective effects in organ-specific injury, particularly in the context of Concanavalin A (ConA)-induced hepatitis, a well-established experimental model for immune-mediated liver injury. mdpi.comnih.govmdpi.com Preclinical studies in mice demonstrate that pretreatment with PD1 can significantly mitigate the pathological features of this condition. nih.govspandidos-publications.com

Research findings indicate that PD1 administration ahead of ConA challenge leads to a marked reduction in liver damage. nih.gov This is evidenced by the significant inhibition of elevated plasma aminotransferase levels and a decrease in liver necrosis. nih.govspandidos-publications.com Mechanistically, PD1 exerts its hepatoprotective effects by modulating the inflammatory cascade. It prevents the production of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), and various interleukins (IL-2, IL-1β, and IL-6). nih.govspandidos-publications.com

Furthermore, PD1 treatment has been shown to downregulate the infiltration of immune cells into the liver, specifically CD4+, CD8+, and natural killer T (NKT) cells. nih.govspandidos-publications.com The protective action of PD1 also involves the inhibition of key signaling pathways. It suppresses the activation of the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govspandidos-publications.com This is achieved by preventing the phosphorylation of key components within this pathway. nih.gov Additionally, PD1 inhibits the chemokine (C-X3-C motif) ligand 1 (CX3CL1)/chemokine (C-X3-C motif) receptor 1 (CX3CR1) axis and suppresses the expression of NLR family pyrin domain containing 3 (NLRP3) inflammasome and Toll-like receptor 4 (TLR4) in liver tissue. nih.govspandidos-publications.com These results suggest that PD1 protects against ConA-induced hepatitis by suppressing multiple pathways of inflammation and immune cell activation. nih.gov

| Parameter Assessed | Effect of Protectin D1 Pretreatment in ConA-Induced Hepatitis Model | Reference |

|---|---|---|

| Liver Injury Markers (e.g., plasma aminotransferases, necrosis) | Significantly inhibited/reduced | nih.govspandidos-publications.com |

| Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-2, IL-1β, IL-6) | Production prevented | nih.govspandidos-publications.com |

| Immune Cell Infiltration (CD4+, CD8+, NKT cells) | Markedly downregulated | nih.govspandidos-publications.com |

| Signaling Pathways (NF-κB, CX3CL1/CX3CR1 axis) | Activation inhibited | nih.govspandidos-publications.com |

| Inflammasome Components (NLRP3, TLR4) | Expression suppressed | nih.govspandidos-publications.com |

Efficacy of Protectin D1 Methyl Ester Administration in Animal Models

The methyl ester of Protectin D1 (PD1-ME) has demonstrated comparable efficacy to its parent compound, Protectin D1, in various animal models of inflammation and pain. researchgate.net In a murine peritonitis model, which is a standard assay for assessing the resolution of acute inflammation, both PD1 and PD1 methyl ester were potent regulators of polymorphonuclear leukocyte (PMN) infiltration. researchgate.net Their effectiveness in reducing PMN influx was found to be approximately equal. researchgate.net

In addition to models of acute inflammation, PD1 and its analogs have shown significant efficacy in models of neuropathic pain, a condition often resistant to treatment. nih.gov In mouse models of nerve trauma, peri-surgical treatment with PD1 was shown to prevent the development of mechanical allodynia (pain from a non-painful stimulus) and ongoing pain. nih.gov Furthermore, post-treatment with PD1 effectively reduced established neuropathic pain without causing apparent analgesic tolerance. nih.gov A synthetic analog of a related protectin, PD1n-3 DPA, was prepared as a methyl ester for research purposes, highlighting the utility of the ester form in preclinical investigations. nih.gov The methyl ester of a PD1 isomer, 10S,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic-acid, also proved to be a potent regulator of PMN infiltration and was effective in diminishing pain in vivo. nih.gov

| Animal Model | Compound | Observed Effect | Reference |

|---|---|---|---|

| Murine Peritonitis (Acute Inflammation) | Protectin D1 | Potent regulator of PMN infiltration (~40% reduction at 1 ng/mouse) | researchgate.net |

| Murine Peritonitis (Acute Inflammation) | This compound | Approximately equal potency to Protectin D1 in regulating PMN infiltration | researchgate.net |

| Nerve Trauma (Neuropathic Pain) | Protectin D1 | Prevents and reverses mechanical allodynia and ongoing pain | nih.gov |

| General Inflammation and Pain | Methyl ester of a PD1 isomer | Potent regulator of PMN infiltration and diminished pain in vivo | nih.gov |

Comparative Studies with Other Specialized Pro-Resolving Mediators

Protectin D1 belongs to a superfamily of specialized pro-resolving mediators (SPMs), which also includes resolvins, lipoxins, and maresins. wikipedia.orgfrontiersin.orgnih.gov These molecules are endogenous lipid mediators that actively orchestrate the resolution of inflammation. wikipedia.org Comparative studies have explored the relative actions and interactions of PD1 with other SPMs.

In a murine peritonitis model, the anti-inflammatory effect of PD1 on reducing PMN infiltration was found to be additive with that of Resolvin E1 (RvE1), another potent SPM. researchgate.net This suggests that these mediators may act through complementary pathways to promote the resolution of inflammation.

Studies in neuropathic pain models have compared PD1 with other protectin family members. In a model of streptozotocin-induced diabetic neuropathic pain, PD1, PD1n-3 DPA (a related protectin), and a novel synthetic analog, 3-oxa-PD1n-3 DPA, were evaluated for their ability to relieve mechanical allodynia. nih.gov At higher doses (90 and 300 pmol), all three compounds significantly alleviated neuropathic pain symptoms. nih.gov However, at a lower dose of 30 pmol, only the synthetic analog 3-oxa-PD1n-3 DPA was able to produce a significant reduction in pain, indicating potentially greater potency in that specific context. nih.gov This highlights the structural nuances that can influence the biological activity among closely related SPM family members.

| Animal Model | Compounds Compared | Comparative Finding | Reference |

|---|---|---|---|

| Murine Peritonitis | Protectin D1 and Resolvin E1 | Effects on reducing PMN infiltration were additive. | researchgate.net |

| Diabetic Neuropathic Pain | Protectin D1, PD1n-3 DPA, and 3-oxa-PD1n-3 DPA | All three compounds were effective at 90 and 300 pmol doses. Only 3-oxa-PD1n-3 DPA was effective at a lower 30 pmol dose. | nih.gov |

Structure Activity Relationships Sar and Derivative Development

Identification of Key Structural Features for Biological Activity

The potent anti-inflammatory and pro-resolving activities of Protectin D1 are contingent upon several precise structural characteristics. The complete stereochemical assignment of PD1, confirmed through total organic synthesis and comparison with endogenously produced material, is 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid researchgate.net.

The defining features critical for its bioactivity include:

Hydroxyl Group Stereochemistry: The specific chirality of the alcohol groups at the C10 (R configuration) and C17 (S configuration) positions is paramount. Alterations in the stereochemistry at these centers can dramatically affect the molecule's biological potency ucc.ienih.gov.

Conjugated Triene System: The geometry of the conjugated triene unit, specifically the 11E, 13E, 15Z configuration, is a cornerstone of its activity. This arrangement is chemically unstable but essential for its potent effects nih.gov. Isomerization of this system, for instance to a more stable E,E,E-conjugated triene, leads to a significant loss of function nih.gov.

Stereoisomeric Activity Profiles

The biological activity of Protectin D1 is highly stereoselective. Various stereoisomers of PD1 have been synthesized or identified in biological systems, and their activities have been compared to the native 10R,17S form, revealing critical insights into its function.

One of the most studied isomers is the aspirin-triggered epimer, AT-PD1, which has a 17R configuration (10R,17R-diHDHA) nih.gov. While AT-PD1 still possesses potent anti-inflammatory and pro-resolving actions, it generally exhibits reduced activity compared to PD1 in certain assays. For example, in attenuating polymorphonuclear leukocyte (PMN) migration, PD1 showed approximately 50% inhibition, whereas AT-PD1 achieved around 30% inhibition ucc.ie. However, the 17R-epimer is believed to be more resistant to enzymatic degradation, potentially giving it a longer duration of action in vivo nih.gov.

Conversely, the 10S,17S-diHDHA isomer (an epimer at the C10 position) has been shown to be equipotent, or even slightly more potent, than PD1 in its ability to block PMN infiltration in a murine peritonitis model. researchgate.netucc.ie. Despite its high potency, this isomer is produced in only trace amounts by leukocytes researchgate.net.

Other isomers, such as Δ15-trans-PD1, which has an altered triene geometry, are essentially inactive. In assays of human neutrophil transmigration, Δ15-trans-PD1 showed no significant inhibitory activity, highlighting the critical nature of the Z configuration at the C15 double bond researchgate.netnih.gov.

| Compound | Stereochemistry | Key Bioactivity Profile |

|---|---|---|

| Protectin D1 (PD1) | 10R, 17S | Potent inhibitor of PMN infiltration (~50%) and neutrophil transmigration; strong pro-survival effects on retinal cells (~80-85% protection) researchgate.netucc.ienih.gov. |

| Aspirin-Triggered PD1 (AT-PD1) | 10R, 17R | Reduced anti-inflammatory activity compared to PD1 (~30% PMN migration inhibition) but may have a longer biological half-life ucc.ienih.gov. |

| 10-epi-PD1 | 10S, 17S | Equipotent or more potent than PD1 in blocking PMN infiltration, but not a major natural product researchgate.netucc.ie. |

| Δ15-trans-PD1 | 10R, 17S, 15E | Essentially inactive in human neutrophil transmigration assays researchgate.netnih.gov. |

Evaluation of Esterification on Bioactivity (e.g., Methyl Ester vs. Free Acid)

The conversion of the C1 carboxylic acid to a methyl ester is a common modification in the synthesis and study of lipid mediators. The effect of this esterification on the bioactivity of Protectin D1 appears to be context-dependent.

In in vivo models of acute inflammation, such as murine peritonitis, Protectin D1 methyl ester demonstrated potency comparable to its free acid form in regulating the infiltration of polymorphonuclear leukocytes researchgate.net. The rank order of potency was determined to be PD1 being approximately equal to PD1 methyl ester, both being significantly more active than isomers like Δ15-trans-PD1 researchgate.net. This suggests that for certain systemic anti-inflammatory actions, the methyl ester may function as an effective prodrug, being readily hydrolyzed in vivo to the active free acid.

However, in cell-based assays, the free carboxylic acid appears to be crucial for activity. In a study examining the neuroprotective effects on human retinal pigment epithelial (ARPE-19) cells under oxidative stress, the free acid form of PD1 (also referred to as Neuroprotectin D1 or NPD1 in neural systems) provided robust protection, inhibiting apoptosis by 80-85% nih.gov. In stark contrast, the PD1 methyl ester was significantly less potent at the same concentration, achieving only a 10-15% inhibition of apoptotic cell death nih.gov. This finding indicates that for direct cellular interactions, such as receptor binding that mediates neuroprotection, the presence of the free carboxylate is critical.

Functional Modifications and Their Impact on Potency and Specificity

To enhance the therapeutic potential of Protectin D1, researchers have explored various functional modifications to its structure. These modifications aim to improve metabolic stability, duration of action, and potency.

One area of investigation has been the metabolism of PD1. The ω-22 monohydroxylated metabolite, 22-OH-PD1, has been synthesized and evaluated. This metabolite was found to retain potent pro-resolving activities, inhibiting PMN chemotaxis both in vivo and in vitro at levels comparable to the parent PD1 molecule nih.gov. This indicates that hydroxylation at the terminal position does not abrogate its primary anti-inflammatory functions.

Another strategy involves the replacement of hydrogen atoms with fluorine to block metabolic oxidation. A synthetic analog, 22-F-PD1, was developed and showed potent anti-inflammatory and pro-resolving properties similar to native PD1 rsc.orgresearchgate.net. This modification not only preserved activity but also provided a route to create a radiotracer, 22-[¹⁸F]F-PD1-ME, for use in positron emission tomography (PET) imaging, demonstrating the dual utility of such analogs in both therapeutic and diagnostic research rsc.org.

Design and Evaluation of Biomimetic Protectin D1 Analogs

The design of biomimetic analogs of Protectin D1 is a key strategy to overcome the inherent limitations of the natural molecule, such as its short in vivo half-life ucc.ie. These efforts focus on creating molecules that mimic the essential structural features of PD1 while incorporating modifications to enhance their drug-like properties.

The development of the 22-F-PD1 analog is a prime example of a successful biomimetic design, as it maintains the core structure and biological function while offering potential resistance to metabolic breakdown rsc.orgresearchgate.net.

Further innovation in analog design is exemplified by the synthesis of 3-oxa-PD1n-3 DPA. This analog incorporates an oxygen atom into the carbon backbone near the carboxylic acid group. In preclinical models of diabetic neuropathic pain and chronic itch, this novel analog demonstrated potent efficacy rsc.org. Notably, at a very low dose, 3-oxa-PD1n-3 DPA was able to alleviate neuropathic pain where the parent compound, PD1, was not effective, suggesting that this structural modification may enhance potency or bioavailability for specific therapeutic applications rsc.org. The successful design and evaluation of these analogs provide valuable insights into the SAR of protectins and pave the way for the development of new immunoresolvent therapeutics.

| Compound | Modification | Observed Bioactivity |

|---|---|---|

| PD1 Methyl Ester | Esterification of C1 carboxylic acid | Potency similar to free acid in vivo (anti-inflammation) but significantly lower in vitro (neuroprotection) researchgate.netnih.gov. |

| 22-OH-PD1 | Hydroxylation at C22 | Retains potent pro-resolving and anti-chemotactic activities comparable to PD1 nih.gov. |

| 22-F-PD1 | Fluorination at C22 | Exhibits potent pro-resolving and anti-inflammatory actions similar to native PD1 rsc.orgresearchgate.net. |

| 3-oxa-PD1n-3 DPA | Oxygen substitution in the carbon chain | Effectively reduces neuropathic pain and chronic itch; shows higher potency than PD1 at low doses in a neuropathic pain model rsc.org. |

Preclinical Metabolism and Pharmacokinetics of Protectin D1 and Its Methyl Ester

Metabolic Pathways (e.g., ω-oxidation, β-oxidation)

In preclinical studies, Protectin D1 undergoes rapid biotransformation through two primary metabolic pathways: β-oxidation and ω-oxidation.

β-Oxidation: The principal metabolic route for PD1 is β-oxidation, which occurs at the polar head (carboxylic acid end) of the molecule. acs.orgsci-hub.box Studies involving the incubation of PD1 with human hepatoma (HepG2) cells have shown this process to be remarkably rapid, even faster than the metabolism of leukotriene E4. nih.govacs.org This pathway does not require an initial ω-oxidation step. sci-hub.box The β-oxidation of PD1 proceeds through sequential removal of two-carbon units, leading to the formation of two main metabolites: a C20 product named 2,3-dinor-PD1, and a subsequent C18 product, 2,3,4,5-tetranor-PD1. nih.govnih.govacs.org This was the first evidence of β-oxidation occurring in the metabolism of specialized pro-resolving mediators. nih.govsci-hub.box While the initial metabolite, 2,3-dinor-PD1, is biologically inactive, the subsequent 2,3,4,5-tetranor-PD1 metabolite surprisingly retains the anti-inflammatory and pro-resolving bioactivities of the parent compound. acs.orgresearchgate.netucc.ie

ω-Oxidation: Another identified metabolic pathway is ω-oxidation, which involves hydroxylation at the terminal methyl end of the fatty acid chain. nih.gov This process leads to the formation of 22-hydroxy-Protectin D1 (22-OH-PD1), a metabolite that has been identified in inflammatory exudates. nih.gov In vitro studies with HepG2 cells also detected trace amounts of 22-OH-PD1. sci-hub.box Preclinical in vivo experiments have demonstrated that 22-OH-PD1 is not an inactivation product; rather, it maintains potent pro-resolving and anti-inflammatory activities, comparable to the parent PD1 molecule. ucc.iefrontiersin.org

| Metabolite | Metabolic Pathway | Description | Biological Activity (Preclinical) |

|---|---|---|---|

| 2,3-dinor-PD1 | β-Oxidation | C20 metabolite resulting from one cycle of β-oxidation. nih.gov | Inactive. researchgate.netucc.ie |

| 2,3,4,5-tetranor-PD1 | β-Oxidation | C18 metabolite resulting from two cycles of β-oxidation. nih.gov | Retains the anti-inflammatory properties of PD1. acs.orgucc.ie |

| 22-OH-PD1 | ω-Oxidation | Metabolite formed by hydroxylation at the C-22 position. frontiersin.org | Equipotent to PD1; displays potent pro-resolving and anti-inflammatory actions. ucc.iefrontiersin.org |

Enzymatic Degradation and Inactivation

The metabolism of PD1 is an enzymatically driven process. While the biosynthesis of PD1 involves enzymes such as 15-lipoxygenase (15-LOX) and an unidentified hydrolase that converts the 16(17)-epoxide intermediate, its degradation is also enzymatically controlled. nih.govnih.gov The rapid β-oxidation observed in liver cell models suggests the involvement of hepatic enzymes. nih.govacs.org

Inactivation of PD1 can occur through its conversion to the C20 metabolite 2,3-dinor-PD1, which lacks the biological activity of the parent compound. researchgate.netucc.ie However, this pathway does not represent a terminal inactivation, as further enzymatic action produces the active 18-carbon metabolite, 2,3,4,5-tetranor-PD1. researchgate.netucc.ie

The stereochemistry of PD1 is critical to its metabolic rate. The naturally occurring 17S-epimer is thought to be metabolized by eicosanoid oxidoreductase enzymes. frontiersin.org The aspirin-triggered 17R-epimer of PD1 (AT-PD1) is considered longer-acting, likely due to a lower affinity of these degradative enzymes for the R-configured alcohol, highlighting the stereospecificity of the enzymatic degradation process. frontiersin.org

Tissue Distribution and Bioavailability in Preclinical Models

Protectin D1 is produced and found in a variety of tissues in preclinical models, particularly at sites of inflammation or injury. Its presence has been documented in inflammatory exudates, retinal pigment epithelial cells, lung, skin, and neural tissues like the brain. wikipedia.orgresearchgate.netnih.gov An isomer, Protectin DX (PDX), has been identified in white adipose tissue. frontiersin.org The abundance of the precursor DHA in the retina and brain suggests these organs are primary sites for PD1 synthesis and action. wikipedia.org

The systemic bioavailability of endogenously produced or exogenously administered PD1 appears to be limited due to its rapid and efficient metabolism, primarily via β-oxidation in the liver. nih.govacs.org This rapid clearance may restrict its systemic circulation and has made the detection of PD1 and its metabolites in urine challenging in preclinical studies. nih.govnih.govacs.org This suggests that PD1 primarily acts locally at the site of its synthesis, functioning as an autacoid. Despite low systemic bioavailability, PD1 demonstrates high local bioavailability and potent effects in animal models of peritonitis, ischemic stroke, and diabetic wound healing. researchgate.netnih.govnih.gov

| Tissue/Fluid | Preclinical Model Context | Reference |

|---|---|---|

| Inflammatory Exudates | Murine Peritonitis | researchgate.net |

| Neural Tissues (Brain) | Murine Ischemic Stroke | nih.gov |

| Retinal Pigment Epithelial Cells | In vitro cell models | wikipedia.org |

| Lung | General tissue distribution | wikipedia.org |

| Skin | Diabetic mouse wound healing models | nih.gov |

| White Adipose Tissue | Isolation of the isomer Protectin DX | frontiersin.org |

Stability of Protectin D1 Methyl Ester in Biological Milieu

Limited direct data exists on the stability of this compound specifically. However, its biological activity in preclinical models provides indirect evidence of its stability in a biological environment. In murine models of peritonitis, PD1 methyl ester demonstrated potent anti-inflammatory activity, regulating polymorphonuclear leukocyte infiltration with a potency comparable to that of the parent free acid, PD1. researchgate.net The rank order of activity was found to be PD1 ≈ PD1 methyl ester. researchgate.net

This comparable in vivo efficacy suggests that the methyl ester is either sufficiently stable in biological fluids to reach its target receptors or is efficiently and rapidly hydrolyzed by endogenous esterases at the site of action to release the active free acid form, PD1. The esterification of the carboxylic acid group could potentially offer initial protection against the rapid β-oxidation that occurs from the polar head of the molecule, though further studies are needed to confirm this mechanism. The potent in vivo actions of the methyl ester confirm its viability as a chemical tool and potential therapeutic agent in preclinical settings. researchgate.netnih.gov

Advanced Analytical Methodologies for Protectin D1 and Its Methyl Ester

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of Protectin D1 and its derivatives in biological matrices. elsevierpure.com This method offers unparalleled sensitivity and selectivity, enabling the detection and quantification of these lipid mediators at nanomolar concentrations. elsevierpure.com

Typically, analysis is performed using reverse-phase liquid chromatography, often with a C18 column, which separates the compounds based on their hydrophobicity. researchgate.netsemanticscholar.org The mobile phase usually consists of a gradient of methanol (B129727), water, and a small amount of acetic acid to facilitate ionization. semanticscholar.orgnih.gov

For detection, negative ion electrospray ionization (ESI) is commonly employed. Protectin D1 registers a parent ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 359. researchgate.netresearchgate.netphysiology.org The methyl ester form would be detected in positive ion mode or as an adduct in negative mode. Collision-induced dissociation (CID) of the parent ion generates a characteristic fragmentation pattern that serves as a structural fingerprint. Key diagnostic fragment ions for PD1 are used for identification and quantification through methods like Multiple Reaction Monitoring (MRM). nih.gov

The fragmentation of the carboxylate anion of PD1 at m/z 359 provides structurally informative ions resulting from cleavages along the docosahexaenoic acid (DHA) backbone. These chain-cut ions are indicative of the positions of the hydroxyl groups and double bonds. acs.org The co-elution and identical MS/MS spectra of a biological sample with a synthetic, stereochemically pure standard provide the basis for definitive identification. nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |

| Parent Ion [M-H]⁻ | m/z 359 | researchgate.netresearchgate.netphysiology.org |

| Chromatography | Reverse-phase C18 column | researchgate.netsemanticscholar.org |

| Major Fragment Ions (m/z) | 341 [M-H-H₂O]⁻ | physiology.org |

| 315 [M-H-CO₂]⁻ | physiology.org | |

| 297 [M-H-H₂O-CO₂]⁻ | physiology.org | |

| 153 (cleavage between C12-C13) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

While LC-MS/MS is preferred for quantification due to minimal sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful tool for the definitive structural confirmation of Protectin D1. researchgate.net A significant drawback is that GC-MS analysis requires chemical derivatization to increase the volatility of the non-volatile lipid mediator. researchgate.net

The standard derivatization procedure involves two steps:

Esterification: The carboxylic acid group is converted to its methyl ester using a reagent like diazomethane. This step is inherently accomplished when analyzing Protectin D1 methyl ester.

Silylation: The hydroxyl groups at the C-10 and C-17 positions are converted to their trimethylsilyl (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This derivatization yields the this compound, di-TMS ether derivative, which is sufficiently volatile for GC analysis. The resulting mass spectrum from electron ionization (EI) provides detailed structural information. The fragmentation patterns of the derivatized molecule, specifically the ions generated from cleavage alpha to the silylated hydroxyl groups, are diagnostic for determining the location of these functional groups on the fatty acid chain. oup.com The major prominent ions observed in GC-MS are often identical for different stereoisomers, but their unique retention times on the GC column can help distinguish them. oup.com

Spectroscopic Techniques for Compound Characterization and Purity Assessment

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for characterizing the structure of synthesized this compound and assessing its purity.

UV-Vis Spectroscopy: The presence of a conjugated triene system (three consecutive double bonds) in the Protectin D1 structure gives it a characteristic UV absorption profile. In a methanol solvent, Protectin D1 and its methyl ester exhibit a distinct absorption maximum (λmax) at approximately 270 nm, with two shoulders appearing at roughly 261 nm and 281 nm. nih.gov This UV signature is a hallmark of the protectin family and is used to confirm the presence of the conjugated triene chromophore and to estimate concentration during purification. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, allowing for the complete assignment of the molecule's carbon skeleton and attached protons.

¹H NMR (Proton NMR) spectra are used to identify the chemical environment of all hydrogen atoms. Key signals include the protons on the conjugated triene system (typically in the 5.5-6.6 ppm range), protons adjacent to the hydroxyl groups, and the characteristic singlet for the methyl ester group (-OCH₃) which appears around 3.65 ppm. semanticscholar.org

¹³C NMR (Carbon-13 NMR) spectra provide information on the carbon framework of the molecule. The ester carbonyl carbon, the carbons of the double bonds, and the carbons bearing the hydroxyl groups all have characteristic chemical shifts. semanticscholar.org

Together, 1D and 2D NMR experiments (like COSY and HMQC) allow for the unambiguous assignment of the entire structure and confirmation of the geometry (Z or E) of the double bonds. nih.gov

| Technique | Key Feature | Observed Value/Range | Reference |

|---|---|---|---|

| UV-Vis (in Methanol) | λmax | ~270 nm | nih.gov |

| Shoulder 1 | ~261 nm | nih.gov | |

| Shoulder 2 | ~281 nm | nih.gov | |

| ¹H NMR (in Methanol-d₄) | Conjugated Triene Protons | δ 5.5 - 6.6 ppm | semanticscholar.org |

| Methyl Ester Protons (-OCH₃) | δ ~3.65 ppm | semanticscholar.org | |

| ¹³C NMR (in Methanol-d₄) | Ester Carbonyl Carbon (C=O) | δ ~174.9 ppm | semanticscholar.org |

Methodologies for Stereochemical Assignment and Purity

The biological activity of Protectin D1 is highly dependent on its specific stereochemistry, particularly the R/S configuration of the hydroxyl groups at C-10 and C-17 and the E/Z geometry of the double bonds. researchgate.netnih.gov Therefore, methods to confirm the stereochemical assignment and assess enantiomeric purity are critical.

Chiral Liquid Chromatography: This is the primary method for separating and identifying stereoisomers. Chiral stationary phases (e.g., Chiralcel OB-H column) are used to resolve enantiomers and diastereomers. researchgate.net To analyze Protectin D1, it is often first converted to its methyl ester to improve chromatographic behavior. researchgate.net The retention time of a synthetically produced compound is compared against that of a known, biologically derived standard. Co-elution of the synthetic and natural compounds under multiple chiral chromatography conditions provides strong evidence of identical stereochemistry. researchgate.netnih.gov

Total Organic Synthesis: The definitive assignment of the absolute stereochemistry of Protectin D1 as 10R, 17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid was achieved through stereocontrolled total organic synthesis. researchgate.netnih.govscispace.com By synthesizing various potential stereoisomers and comparing their analytical data (LC-MS/MS, GC-MS, NMR) and chromatographic behavior with the naturally produced mediator, the correct structure was unambiguously identified. oup.comnih.gov This comparative approach remains the gold standard for structural and stereochemical verification. oup.com

Future Research Directions and Translational Potential Preclinical Focus

Elucidation of Novel Receptors and Signaling Pathways

Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) when generated in neural tissues, exerts its potent pro-resolving and anti-inflammatory effects by activating specific signaling pathways. researchgate.net Like other SPMs, protectins are known to be resolution agonists that act on distinct G-protein coupled receptors (GPCRs). nih.govfrontiersin.org The identification and characterization of these receptors are paramount for understanding the precise mechanisms of action and for designing targeted therapeutics.

Preclinical studies have demonstrated stereoselective and specific binding of NPD1/PD1 to human retinal pigment epithelial cells and neutrophils, which strongly indicates the presence of specific receptors for this mediator in both the immune and visual systems. nih.gov Future research is focused on identifying these currently orphan receptors. Evidence suggests that GPR37 and the nuclear receptor PPAR-γ may be receptors for NPD1. mdpi.com The elucidation of these and potentially other novel receptors will clarify the downstream signaling cascades initiated by PD1 and its analogs. This includes investigating calcium mobilization, modulation of transcription factors like NF-κB, and the regulation of pro-inflammatory and anti-inflammatory gene expression. researchgate.netmdpi.com Understanding these intricate pathways is a critical step toward developing receptor-specific agonists with improved therapeutic profiles.

Investigation of Protectin D1 Methyl Ester as a Prodrug Strategy

Prodrugs are inactive or less active molecules that are converted into an active drug within the body. mdpi.com This strategy is often employed to improve a drug's physicochemical properties, such as solubility, stability, and permeability, thereby enhancing its bioavailability. mdpi.commdpi.com Esterification of a carboxylic acid functional group, as in the case of this compound, is a common prodrug approach. The methyl ester can mask the polar carboxylic acid, potentially increasing lipid solubility and facilitating passage across cell membranes. Once inside the target cell or tissue, endogenous esterase enzymes would theoretically cleave the methyl group, releasing the active parent drug, Protectin D1.

However, preclinical data indicates that the biological activity of the esterified form can be significantly different from the parent compound. In a study using human retinal pigment epithelial (ARPE-19) cells, NPD1 methyl ester was found to be substantially less potent at inhibiting oxidative stress-induced apoptosis compared to NPD1 itself. nih.gov While NPD1 at 50 nM prevented 80-85% of apoptotic cell death, the methyl ester at the same concentration only achieved 10-15% inhibition. nih.gov This suggests that while the prodrug strategy may offer advantages in terms of formulation or delivery, the efficiency of its conversion back to the active form in specific biological systems is a critical factor that requires further investigation. Future studies must rigorously evaluate the pharmacokinetic and pharmacodynamic profiles of this compound to determine its viability as a prodrug for therapeutic applications.

Development of Next-Generation Protectin D1 Analogs with Enhanced Efficacy or Specificity

A key focus of resolution pharmacology is the development of synthetic analogs of endogenous mediators that possess improved stability, enhanced potency, or more specific biological actions. rsc.org Several next-generation Protectin D1 analogs have been synthesized and evaluated in preclinical models, demonstrating the potential of medicinal chemistry to refine the therapeutic properties of the natural molecule. nih.govfrontiersin.orgrsc.org

One area of exploration has been the modification of the omega-end of the molecule. The PD1 metabolite 22-OH-PD1, formed by ω-oxidation, was synthesized and found to display potent pro-resolving and anti-inflammatory activities in mice. nih.govfrontiersin.org Another synthetic analog, 22-F-PD1, where a fluorine atom replaces a hydrogen at the C-22 position, also exhibited potent anti-inflammatory and pro-resolving actions comparable to native PD1 in a murine model of E. coli infection. nih.govfrontiersin.org This analog effectively reduced polymorphonuclear neutrophil (PMN) recruitment and enhanced macrophage phagocytosis. nih.govfrontiersin.org

More significant structural modifications have also been explored. The novel synthetic analog 3-oxa-PD1n-3 DPA was designed and evaluated in mouse models of neuropathic pain and chronic itch. rsc.orgrsc.org This analog demonstrated significant efficacy, and notably, at a low dose of 30 pmol, it was able to alleviate diabetic neuropathic pain where the parent compounds PD1 and PD1n-3 DPA were not effective at that specific dose. rsc.orgrsc.org These findings highlight that strategic structural modifications can lead to analogs with superior potency in specific contexts.

The table below summarizes key preclinical findings for these next-generation analogs.

| Analog | Structural Modification | Key Preclinical Findings | Reference |

|---|---|---|---|

| 22-OH-PD1 | Hydroxylation at C-22 (ω-oxidation product) | Displayed potent pro-resolving and anti-inflammatory activities in vivo. | nih.govfrontiersin.org |

| 22-F-PD1 | Fluorination at C-22 | Showed potent anti-inflammatory and pro-resolving actions similar to native PD1; reduced PMN recruitment and enhanced macrophage phagocytosis in an E. coli infection model. | nih.govfrontiersin.org |

| 3-oxa-PD1n-3 DPA | Oxygen atom incorporated into the carbon chain (oxa-analog) | Relieved diabetic neuropathic pain at a lower effective dose (30 pmol) compared to PD1; significantly reduced chronic itch. | rsc.orgrsc.org |

Future efforts will continue to focus on creating analogs with optimized pharmacokinetic profiles and greater resistance to metabolic inactivation, paving the way for more robust therapeutic candidates.

Advancements in Preclinical Disease Models for Resolution Pharmacology

The study of resolution pharmacology requires sophisticated preclinical models that can accurately recapitulate the complex and dynamic process of inflammation and its active resolution. The evaluation of Protectin D1 and its analogs has been conducted across a range of such models, each providing unique insights into their therapeutic potential.